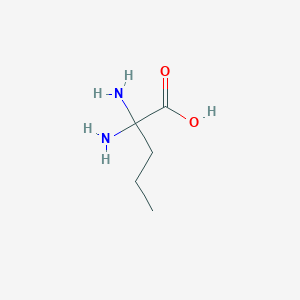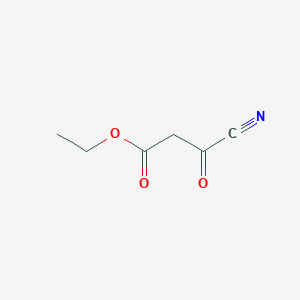
Ethyl 4-nitrilo-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-cyano-3-oxopropanoate is an organic compound with the molecular formula C6H7NO3. It is also known by its IUPAC name, propanoic acid, 3-cyano-3-oxo-, ethyl ester . This compound is a versatile intermediate in organic synthesis, often used in the preparation of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-3-oxopropanoate can be synthesized through several methods. One common route involves the reaction of ethyl cyanoacetate with ethyl chloroformate in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-cyano-3-oxopropanoate often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as crystallization and chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-cyano-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: The compound can be reduced to form ethyl 3-amino-3-oxopropanoate using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium cyanide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to catalyze the hydrolysis reaction.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Ethyl 3-amino-3-oxopropanoate.
Hydrolysis: 3-cyano-3-oxopropanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-cyano-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: Ethyl 3-cyano-3-oxopropanoate is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-cyano-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound can act as a substrate or inhibitor, affecting the activity of the enzyme. The cyano and oxo groups play a crucial role in these interactions, influencing the binding affinity and reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-cyano-3-oxopropanoate can be compared with similar compounds such as ethyl 3-cyano-2-oxopropanoate and ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate . While these compounds share some structural similarities, ethyl 3-cyano-3-oxopropanoate is unique due to its specific reactivity and applications.
List of Similar Compounds
- Ethyl 3-cyano-2-oxopropanoate
- Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate
- Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate
Eigenschaften
CAS-Nummer |
120069-02-5 |
|---|---|
Molekularformel |
C6H7NO3 |
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
ethyl 3-cyano-3-oxopropanoate |
InChI |
InChI=1S/C6H7NO3/c1-2-10-6(9)3-5(8)4-7/h2-3H2,1H3 |
InChI-Schlüssel |
MYDPCIRCXDPVPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


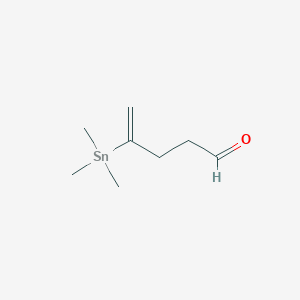
![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)
![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)

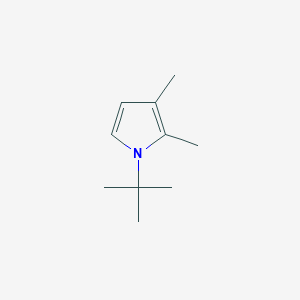
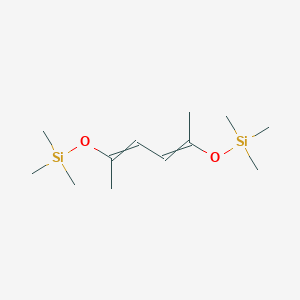


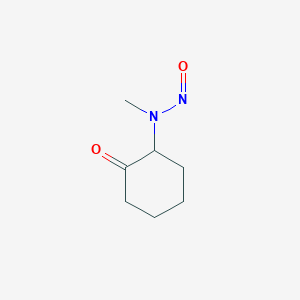


![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
